molecular formula C23H34Cl2N2O2 B5068302 1-(4-benzylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride

1-(4-benzylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B5068302
M. Wt: 441.4 g/mol
InChI Key: BPJQZQZNCKFVSJ-UHFFFAOYSA-N
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Description

1-(4-benzylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Benzylation: The piperazine core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Ether Formation: The phenoxypropanol moiety is introduced through an etherification reaction involving 4-isopropylphenol and epichlorohydrin.

    Coupling: The benzylated piperazine and the phenoxypropanol are coupled under basic conditions to form the final product.

    Dihydrochloride Formation: The compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors such as serotonin or dopamine receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol: Similar structure but with a methyl group instead of an isopropyl group.

    1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol: Contains a chlorine atom instead of an isopropyl group.

Uniqueness

1-(4-benzylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2.2ClH/c1-19(2)21-8-10-23(11-9-21)27-18-22(26)17-25-14-12-24(13-15-25)16-20-6-4-3-5-7-20;;/h3-11,19,22,26H,12-18H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJQZQZNCKFVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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